Boc-n-me-tyr-oh.dcha

Overview

Description

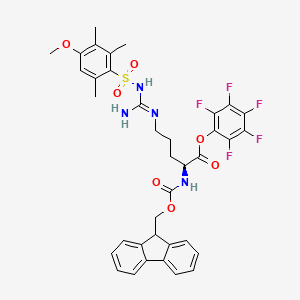

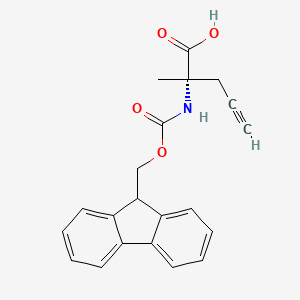

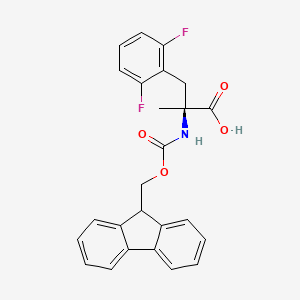

Boc-n-me-tyr-oh.dcha, also known as Boc-N-methyl-tyrosine or Boc-NMT, is a synthetic amino acid derivative developed by chemists for use in laboratory experiments. This molecule has been used in a variety of research applications and has been found to be an effective tool for the study of biochemical and physiological effects. The purpose of

Scientific Research Applications

Peptide Synthesis : The fragment condensation on soluble polymer support using various coupling reagents, including Boc-amino acids, is an efficient approach for peptide synthesis. This technique has been utilized in the coupling of peptide fragments like Boc-L-Tyr(Bzl)–Gly–Gly–L-Phe–OH, demonstrating high yield and efficiency in the synthesis process (Narita, 1978).

Dynamic Consent in Biomedical Research : The concept of Dynamic Consent (DC), which includes a personalized, digital communication interface, can be applied in biomedical research involving human participants. This interface facilitates two-way communication between researchers and participants, enhancing informed and scientifically literate decision-making. DC's technical architecture can securely encrypt sensitive data, including information related to compounds like Boc-n-me-tyr-oh.dcha (Kaye et al., 2014).

Photocatalytic Environmental Remediation : In environmental science, the construction of S-scheme heterojunction photocatalysts, like BiOCl with oxygen vacancies and CuBi2O4, shows enhanced performance in removing pollutants. These photocatalysts demonstrate improved charge separation, transfer, and redox ability, potentially applicable for the degradation of complex organic compounds, possibly including those related to Boc-n-me-tyr-oh.dcha (Wu et al., 2021).

Dynamic Combinatorial Chemistry : This approach, inspired by living systems, has been used to identify molecules with unique binding properties and provides effective synthetic routes to complex species. This method, involving the thermodynamic control of complex systems, could potentially be applied in the synthesis and analysis of molecules similar to Boc-n-me-tyr-oh.dcha (Cougnon & Sanders, 2012).

Synthesis of N-tert-butoxycarbonyl-O-cyclohexyl-L-tyrosine : A study describes a facile and efficient synthesis method for Boc-Tyr(Chx)-OH, which could be relevant in the context of synthesizing or modifying Boc-n-me-tyr-oh.dcha (Nishiyama et al., 2001).

Opioid Peptide Research : Research on opioidmimetic peptides, like Tyr-Tic and Tyr-Tic-Ala, where Tyr could be replaced by Boc-protected amino acids, shows high affinity and selectivity for opioid receptors. This has implications in designing new opioids or studying their interactions, possibly relevant for derivatives of Boc-n-me-tyr-oh.dcha (Salvadori et al., 1995).

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-3-(4-hydroxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5.C12H23N/c1-15(2,3)21-14(20)16(4)12(13(18)19)9-10-5-7-11(17)8-6-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-8,12,17H,9H2,1-4H3,(H,18,19);11-13H,1-10H2/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVADYPVUIPQNGV-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-n-me-tyr-oh.dcha | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

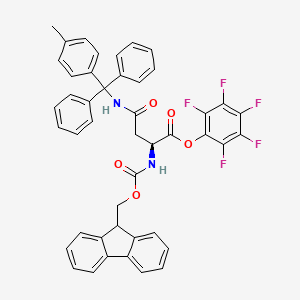

![(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-4-oxo-3H-chromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613561.png)